molecular formula C20H23ClN2O B000084 Fluorocurarine chloride CAS No. 22273-09-2

Fluorocurarine chloride

Cat. No.: B000084
CAS No.: 22273-09-2
M. Wt: 342.9 g/mol
InChI Key: CSLYOMBKQNZAED-CQLNDTFASA-N
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Description

Fluorocurarine chloride is a quaternary ammonium compound derived from the alkaloid curare. It is known for its potent neuromuscular blocking properties, which have been historically utilized in both medicinal and toxicological contexts. The compound has a molecular formula of C20H23ClN2O and a molecular weight of 342.86 g/mol .

Mechanism of Action

Target of Action

c-Curarine III Chloride, also known as Metvine, is a type of curare alkaloid . Its primary target is the post-synaptic nicotinic receptors . These receptors play a crucial role in the transmission of signals from nerve to muscle, and their blockage results in muscle relaxation and paralysis .

Mode of Action

Metvine exerts its neuromuscular blocking effects via inhibition of acetylcholine (ACh) activity . It acts as a reversible competitive antagonist at post-synaptic nicotinic receptors, reducing the probability of activation via ACh by repeatedly associating and dissociating from these receptors . In doing so, Metvine prevents depolarization of the affected nerves .

Biochemical Pathways

It is known that curare alkaloids like metvine interfere with the normal functioning of thecholinergic synaptic transmission . This disruption affects various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Result of Action

The primary result of Metvine’s action is rapid paralysis . By blocking the transmission of signals from nerve to muscle, Metvine causes muscle relaxation and paralysis . This effect is highly potent and rapid, making Metvine a powerful tool for inducing muscle relaxation during surgical procedures .

Action Environment

The action, efficacy, and stability of Metvine can be influenced by various environmental factors. It is known, though, that the effects of curare alkaloids can be influenced by factors such as temperature, pH, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorocurarine chloride can be synthesized from various starting materials, including strychnine and other related alkaloids. One common synthetic route involves the conversion of c-Curarine I to c-Curarine III through a series of chemical reactions . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources, such as the bark of certain Strychnos species. The extracted material is then purified and converted into the chloride form through chemical reactions involving hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

Fluorocurarine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .

Scientific Research Applications

Fluorocurarine chloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    d-Tubocurarine chloride: Another quaternary ammonium compound with similar neuromuscular blocking properties.

    Toxiferine I: A highly potent curare alkaloid with similar pharmacological effects.

    Curarine I: A closely related alkaloid with comparable activity.

Uniqueness

Fluorocurarine chloride is unique due to its specific molecular structure and the particular pathways it affects in the neuromuscular system. Its potency and specificity make it a valuable compound for both research and clinical applications .

Properties

IUPAC Name

(1R,11S,12E,14S,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O.ClH/c1-3-13-11-22(2)9-8-20-16-6-4-5-7-17(16)21-19(20)15(12-23)14(13)10-18(20)22;/h3-7,12,14,18H,8-11H2,1-2H3;1H/b13-3-;/t14-,18-,20+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLYOMBKQNZAED-CQLNDTFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C[N@@+]2(CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22273-09-2
Record name Curanium, 2,16,19,20-tetradehydro-4-methyl-17-oxo-, chloride (1:1), (4α,19E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22273-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vincanine methochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022273092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C-CURARINE III CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MP51V55B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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